cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC19816516
Molecular Formula: C16H17F3O3
Molecular Weight: 314.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17F3O3 |
|---|---|
| Molecular Weight | 314.30 g/mol |
| IUPAC Name | 3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22) |
| Standard InChI Key | JWKYUZAQKFDNFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical and Physical Properties
The compound’s structure features a cis-configuration at the cyclohexane ring, with a 2-oxoethyl group bridging the 3-position of the ring to the 3-trifluoromethylphenyl substituent. Key physical properties include a predicted boiling point of 408.8 \pm 40.0 \, ^\circ\text{C} and a density of . The carboxylic acid group contributes to its acidity, with a calculated pKa of , suggesting moderate water solubility under physiological conditions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 314.30 g/mol | |
| Boiling Point | 408.8 \pm 40.0 \, ^\circ\text{C} | |
| Density | ||
| pKa | ||
| SMILES |
The stereochemistry of the cyclohexane ring influences its reactivity and interaction with biological targets. Computational models predict a chair conformation for the cyclohexane ring, with the carboxylic acid and trifluoromethylphenyl groups occupying equatorial positions to minimize steric strain.
Synthesis and Manufacturing
The synthesis of cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. A common route begins with the Friedel-Crafts acylation of a cyclohexane derivative to introduce the trifluoromethylphenyl ketone group. Subsequent oxidation and cyclization steps yield the cis-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Industrial-scale production prioritizes cost-effective catalysts and continuous flow reactors to enhance yield and purity. For example, Lewis acids like aluminum chloride () facilitate acylation under anhydrous conditions, while palladium-based catalysts optimize oxidation efficiency.
Applications in Pharmaceutical Research
The trifluoromethyl () group is a hallmark of modern drug design, valued for its ability to improve metabolic stability and membrane permeability. In this compound, the group enhances lipophilicity, making it a promising intermediate for protease inhibitors and kinase-targeted therapies. Preclinical studies suggest its utility in modulating inflammatory pathways, though detailed pharmacological data remain proprietary.
Table 2: Key Functional Groups and Their Roles
| Functional Group | Role in Drug Design |
|---|---|
| Trifluoromethyl () | Enhances lipophilicity and metabolic stability |
| Carboxylic Acid () | Facilitates salt formation and bioavailability |
| Ketone () | Serves as a hydrogen bond acceptor in target binding |
Comparative Analysis with Structural Analogues
Replacing the cyclohexane ring with cyclopentane (as in PubChem CID 24722351) reduces molecular weight to 300.27 g/mol and alters ring strain, potentially affecting binding affinity . Similarly, relocating the trifluoromethyl group to the 4-position (CAS 736136-64-4) modifies electronic effects, as evidenced by shifts in NMR spectra.
Research Findings and Future Directions
Recent patents highlight the compound’s role in synthesizing Janus kinase (JAK) inhibitors, with in vitro assays demonstrating nanomolar potency against JAK2. Ongoing studies explore its derivatization for anticancer applications, leveraging the group’s ability to modulate cytochrome P450 interactions.
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